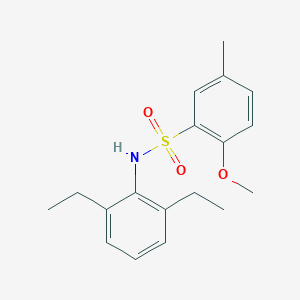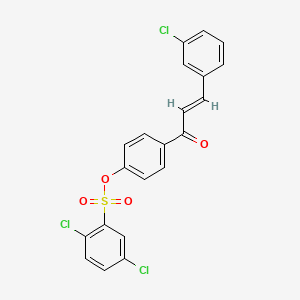
4-(3-(3-Chlorophenyl)acryloyl)phenyl 2,5-dichlorobenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(3-Chlorophenyl)acryloyl)phenyl 2,5-dichlorobenzenesulfonate (PCP-DBS) is an organic compound belonging to the family of benzenesulfonates. It is primarily used as a reagent in the synthesis of organic compounds for scientific research. PCP-DBS is a versatile compound that has a wide range of applications in the fields of chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
- A study detailed the synthesis of novel benzenesulfonamide derivatives, including structures similar to 4-(3-(3-Chlorophenyl)acryloyl)phenyl 2,5-dichlorobenzenesulfonate, demonstrating their potential in vitro antitumor activity against HepG2 and MCF-7 cell lines. Molecular docking and Density Functional Theory (DFT) calculations further evaluated the interactions of these compounds, indicating significant biological activity (Fahim & Shalaby, 2019).
Corrosion Inhibition
- Research into the corrosion inhibition behavior of chalcone derivatives for mild steel in hydrochloric acid solution revealed that these compounds, structurally related to 4-(3-(3-Chlorophenyl)acryloyl)phenyl 2,5-dichlorobenzenesulfonate, act as efficient corrosion inhibitors. The study combined experimental techniques and computational studies to understand the mechanisms involved, demonstrating the compounds' high inhibition activities and providing insights into their interaction with metal surfaces (Lgaz et al., 2017).
Polymer Complexes for Biological Activity
- Novel ligands and polymer complexes derived from similar sulfonamide structures were synthesized and characterized for their potential in cancer therapy. These complexes were studied for their interaction with cancer-related enzymes, highlighting the versatility of these chemical frameworks in developing therapeutic agents (El-Sonbati et al., 2018).
Enhancement of Polymer Solar Cells
- A study focused on the photovoltaic efficiency improvement of polymer solar cells by treating the buffer layer with co-solvents demonstrated the significance of such chemical modifications. The findings suggest that treatments influencing the polymer chain morphology can significantly enhance solar cell performance, a principle that could extend to modifications with compounds like 4-(3-(3-Chlorophenyl)acryloyl)phenyl 2,5-dichlorobenzenesulfonate (Sun, Xia, & Ouyang, 2012).
Antimicrobial Activity
- The synthesis and characterization of polymers incorporating chlorinated compounds, including those structurally related to 4-(3-(3-Chlorophenyl)acryloyl)phenyl 2,5-dichlorobenzenesulfonate, revealed their potent antimicrobial properties. This study underlines the potential of these materials in developing new antimicrobial agents (Arun, Reddy, & Rajkumar, 2003).
Propiedades
IUPAC Name |
[4-[(E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl] 2,5-dichlorobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl3O4S/c22-16-3-1-2-14(12-16)4-11-20(25)15-5-8-18(9-6-15)28-29(26,27)21-13-17(23)7-10-19(21)24/h1-13H/b11-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTWVXAQYPNXSB-NYYWCZLTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=CC(=O)C2=CC=C(C=C2)OS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C/C(=O)C2=CC=C(C=C2)OS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(3-Chlorophenyl)acryloyl)phenyl 2,5-dichlorobenzenesulfonate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 5-[[4-(diethylsulfamoyl)benzoyl]amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2919271.png)
![5-(6-(Trifluoromethyl)pyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2919272.png)
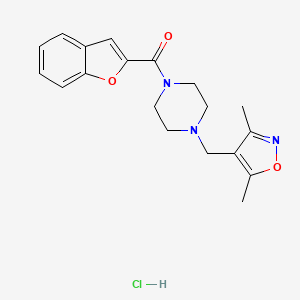
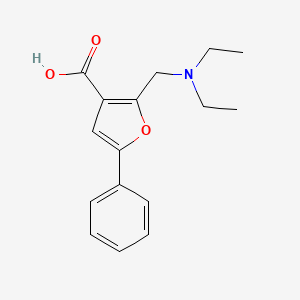
![N,6-dimethyl-N-(2-(methylamino)-2-oxoethyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2919276.png)
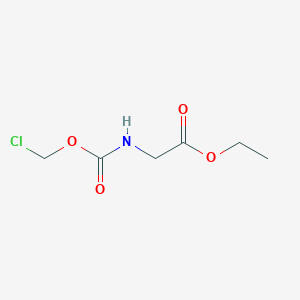
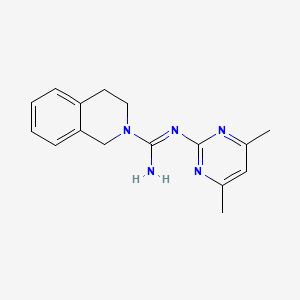
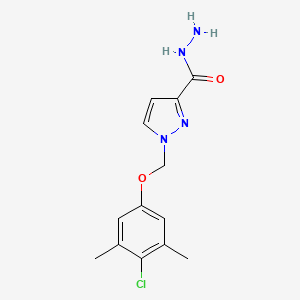
![1-[2-(Dimethylamino)ethyl]cyclopropane-1-carboxylic acid;hydrochloride](/img/structure/B2919284.png)
![Tert-butyl N-[(4-bromo-1-methylpyrazol-3-yl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B2919286.png)
